1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine
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Overview
Description
1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. This compound is notable for its structural complexity and potential applications in various scientific fields. It is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a piperazine ring, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves several steps, typically starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting piperazine derivatives can then be further functionalized to introduce the dichlorophenyl and fluorophenyl groups.
Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of protective groups and selective deprotection steps is crucial in ensuring the desired substitution pattern on the piperazine ring .
Chemical Reactions Analysis
1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions employed but generally involve modifications to the piperazine ring or the aromatic substituents .
Scientific Research Applications
1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine has a wide range of scientific research applications:
Biology: The compound’s structural features make it a valuable tool in studying receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors, which are implicated in the regulation of mood and behavior . The compound’s effects are mediated through the modulation of these receptors, influencing neurotransmitter release and signal transduction pathways.
Comparison with Similar Compounds
1-[(2,3-Dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other phenylpiperazine derivatives, such as:
2,3-Dichlorophenylpiperazine: Similar in structure but lacks the fluorophenyl group, leading to different pharmacological properties.
3,4-Dichlorophenylpiperazine: Another positional isomer with distinct biological activities due to the different arrangement of chlorine atoms on the aromatic ring.
1-(4-Bromophenyl)piperazine: A related compound with a bromine substituent instead of chlorine, affecting its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[(2,3-dichlorophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2/c18-14-5-3-4-13(17(14)19)12-21-8-10-22(11-9-21)16-7-2-1-6-15(16)20/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKHEBKWMJZFPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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